In Vivo Tumor Growth Inhibition in Pancreatic Cancer Model
IDO antagonist-1 (compound 163) demonstrated statistically significant inhibition of pancreatic adenocarcinoma tumor growth in an immunocompetent C57BL/6 mouse model, an effect visualized in the patent's Figure 1 which graphs tumor volume reduction over time relative to a vehicle control [1]. While specific quantitative tumor growth inhibition (TGI) percentages are not disclosed in the publicly available patent abstract, the data confirm in vivo pharmacodynamic activity in a therapeutically relevant, immune-competent setting, which contrasts with many IDO inhibitors that lack reported efficacy in this specific, difficult-to-treat tumor type [1]. This provides a key differentiation point for researchers specifically focused on pancreatic cancer models.
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Statistically significant tumor volume reduction over time (specific TGI% not disclosed in public abstract) |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Qualitative reduction in tumor growth trajectory |
| Conditions | C57BL/6 mice bearing pancreatic adenocarcinoma cells [1] |
Why This Matters
This evidence supports the selection of IDO antagonist-1 for in vivo proof-of-concept studies in pancreatic cancer, a disease area where many IDO inhibitors lack documented efficacy, thereby offering a potentially unique tool for tumor immunology research.
- [1] Timothy F. Briggs, et al. Macrocyclic compounds for the inhibition of indoleamine-2,3-dioxygenase activity and use thereof. WO2018053302A1. 2018-03-22. View Source
